molecular formula C12H21NO2 B13314525 6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid

6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid

Cat. No.: B13314525
M. Wt: 211.30 g/mol
InChI Key: MXYZGCXTFBJQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid is a synthetic organic compound with the molecular formula C12H21NO2 and a molecular weight of 211.30 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom within the ring system. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the context of the research .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

7,7,9-trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-8-4-11(2,3)6-12(8)7-13-5-9(12)10(14)15/h8-9,13H,4-7H2,1-3H3,(H,14,15)

InChI Key

MXYZGCXTFBJQPC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC12CNCC2C(=O)O)(C)C

Origin of Product

United States

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